3-(4-Heptylphenyl)-5-(4-hexylphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Heptylphenyl)-5-(4-hexylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of heptyl and hexyl phenyl groups attached to the oxadiazole ring, making it a subject of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Heptylphenyl)-5-(4-hexylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-heptylbenzohydrazide with 4-hexylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Heptylphenyl)-5-(4-hexylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of substituted oxadiazoles.
Scientific Research Applications
3-(4-Heptylphenyl)-5-(4-hexylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-Heptylphenyl)-5-(4-hexylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. For instance, it may bind to enzymes or receptors, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Heptylphenyl-4’-trans-heptylcyclohexyl benzoate
- (4-hexoxyphenyl) 4-(4-heptylphenyl)benzoate
Uniqueness
3-(4-Heptylphenyl)-5-(4-hexylphenyl)-1,2,4-oxadiazole stands out due to its oxadiazole ring, which imparts unique electronic and structural properties. This differentiates it from other similar compounds that may lack the oxadiazole ring or have different substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C27H36N2O |
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Molecular Weight |
404.6 g/mol |
IUPAC Name |
3-(4-heptylphenyl)-5-(4-hexylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C27H36N2O/c1-3-5-7-9-11-13-22-14-18-24(19-15-22)26-28-27(30-29-26)25-20-16-23(17-21-25)12-10-8-6-4-2/h14-21H,3-13H2,1-2H3 |
InChI Key |
UJKLJMRBUGMDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)CCCCCC |
Origin of Product |
United States |
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